(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
Description
The compound (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, a heterocyclic scaffold renowned for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structure features a 4-bromophenylimino group at position 2 and a 3-methylbenzyl substituent at position 5 (Figure 1).
Properties
Molecular Formula |
C17H15BrN2OS |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-3-2-4-12(9-11)10-15-16(21)20-17(22-15)19-14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,20,21) |
InChI Key |
KKGUJSQIPFKPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 3-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Thiazolidin-4-one derivatives exhibit activity modulated by substituents on the imino and benzylidene/benzyl groups:
- Halogen Substitution: The 4-bromophenylimino group in the target compound contrasts with 4-chlorophenylimino (e.g., compound A39, ) and 4-fluorophenylimino (). Bromine’s larger atomic radius and lower electronegativity compared to Cl or F may enhance hydrophobic interactions in biological systems . In compound 5c (), a 4-chlorobenzyl group paired with a carbazolylimino moiety showed high cytotoxicity (IC₅₀ < 10 µM), suggesting halogen positioning significantly impacts activity .
- Pyridinylimino derivatives () exhibit reduced steric bulk compared to bromophenylimino, possibly affecting target selectivity .
Anticancer Activity:
- Compound 4a (), bearing a 3,4-dimethylphenylimino group, showed 100% inhibition of Dalton’s lymphoma ascites cells at 100 µg/mL, comparable to doxorubicin .
- Zhang et al. () reported microtubule depolymerization by a hydroxybenzylidene-substituted thiazolidin-4-one, indicating the scaffold’s versatility in targeting cancer pathways .
Antimicrobial and Antimycobacterial Activity:
- Compound A39 (), with a 4-chlorophenylimino and nitrofuran group, demonstrated potent antimycobacterial activity, underscoring the role of nitro groups in redox cycling .
- The target compound’s bromophenyl group may offer enhanced membrane penetration compared to chlorophenyl analogs in antibacterial assays () .
Biological Activity
The compound (2E)-2-[(4-bromophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. Thiazolidinones are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activity of this specific compound, drawing from various research studies and reviews.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidinone ring substituted with a bromophenyl group and a 3-methylbenzyl group. This unique configuration is believed to influence its biological activity significantly.
Antimicrobial Activity
Thiazolidinone derivatives have demonstrated significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Research indicates that the presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity. In one study, a related thiazolidinone exhibited an inhibition percentage of 88.46% against E. coli .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. Compounds in this class have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways. For example, derivatives have shown significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer cell lines . The compound this compound is hypothesized to exhibit similar effects due to its structural characteristics.
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory activities. They have been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. The specific compound under discussion may possess these properties as well, contributing to its therapeutic potential in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways .
- Cell Signaling Modulation : It is believed to affect pathways related to apoptosis and cell proliferation, potentially leading to cancer cell death .
- Tautomerization : The compound's tautomeric forms may influence its reactivity and interaction with biological targets .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
